Angelol G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

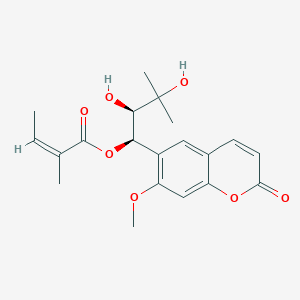

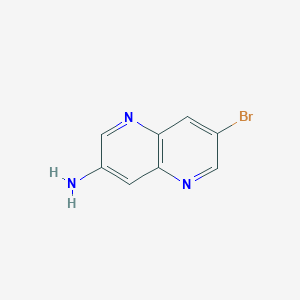

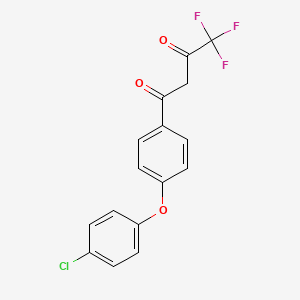

Angelol G is a broad-spectrum antibiotic with inhibitory properties against gram-negative bacteria . It can be used in content analysis, pharmacological experiments, and activity screening . It is a coumarin that can be isolated from Campylotropis hirtella .

Molecular Structure Analysis

This compound has a molecular formula of C20H24O7 and a molecular weight of 376.4 . The compound’s identity has been confirmed by MS and NMR .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 376.4 and a molecular formula of C20H24O7 . . It is stable for two years when stored at the recommended temperature .科学的研究の応用

Overview

Angelol G is a bioactive compound found in Angelica Pubescentis Radix, a traditional Chinese medicine. It's known for its significant anti-inflammatory activity. Here, we will explore the scientific research applications of this compound, excluding drug use, dosage, and side effects.

Metabolic Analysis

A study by Wan, Zhang, Liu, Li, Jia, and Yang (2019) utilized a metabolomics approach based on UPLC-Q-TOF-MS to analyze the metabolites of Angelol B in rats. This study is crucial for understanding the metabolic pathways and transformation of Angelol compounds in biological systems, which can be applied to this compound (Wan, Zhang, Liu, Li, Jia, & Yang, 2019).

Chemical Composition and Inhibitory Effects

In 1995, Liu, Xu, Yao, and Kobayashi investigated the chemical composition of Angelica Pubescence roots, identifying angelol-type coumarins, including this compound. They explored its inhibitory effect on human platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases (Liu, Xu, Yao, & Kobayashi, 1995).

Structural Studies

Baba, Matsuyama, Ishida, Inoue, and Kozawa (1982) conducted studies on the stereochemistry of Angelols, including this compound. Understanding the stereochemical properties is essential for predicting the biological activity and potential therapeutic applications of these compounds (Baba, Matsuyama, Ishida, Inoue, & Kozawa, 1982).

作用機序

特性

IUPAC Name |

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUBXAYVOCLNA-FNYRBRLGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

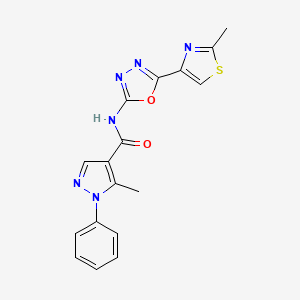

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide](/img/structure/B2731593.png)

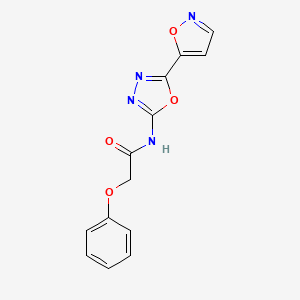

![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2731600.png)

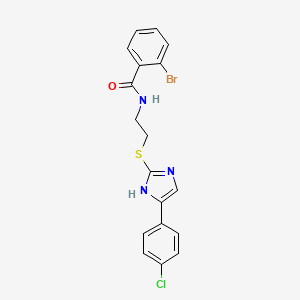

![N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2731602.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)

![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)

![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)